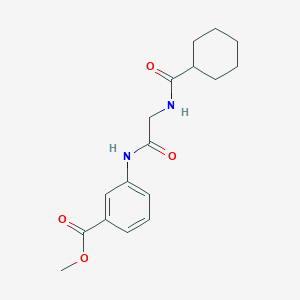
Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with various biological targets through mechanisms such as nucleophilic substitution .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involving the formation of oximes and hydrazones .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been shown to induce various molecular and cellular changes .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
生物活性
Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate, with the CAS number 433309-86-5, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate ester linked to a cyclohexanecarboxamide and an acetamide group. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The amide functional groups may facilitate hydrogen bonding with protein targets, influencing their activity. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, potentially affecting pathways related to cell proliferation and apoptosis.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research has shown that derivatives can induce apoptosis in cancer cells through caspase activation and modulation of BAX and Bcl-2 gene expressions . The compound's ability to enhance cyclic adenosine monophosphate (cAMP) levels in specific cell lines indicates a potential role in regulating cellular signaling pathways associated with cancer progression .
Enzyme Inhibition
The compound has been investigated for its capacity to inhibit specific enzymes involved in metabolic processes. For example, structure-activity relationship (SAR) studies have identified key molecular features that enhance enzyme binding affinity, suggesting that modifications to the cyclohexane moiety could optimize its inhibitory effects .
Case Studies
- Screening for Anticancer Activity : A study screened a library of compounds against multicellular spheroids to identify novel anticancer agents. This compound was included in the screening process, revealing promising cytotoxic effects against various cancer cell lines .
- High-Throughput Screening : Another investigation utilized high-throughput screening methods to evaluate the compound's effects on human relaxin/insulin-like family peptide receptors (RXFP1). Results indicated that certain derivatives exhibited agonistic activity, which may have implications for therapeutic strategies targeting fibrotic diseases .
Biological Activity Summary
| Compound Name | Activity Type | EC50 (µM) | Maximum Response (%) | Solubility (µM) |
|---|---|---|---|---|
| This compound | Anticancer | TBD | TBD | TBD |
| Similar Derivative A | Enzyme Inhibition | 0.188 | 99% | 6.3 |
| Similar Derivative B | Apoptosis Induction | 0.094 | 98% | 28.2 |
Note: TBD = To Be Determined based on further studies.
特性
IUPAC Name |
methyl 3-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-23-17(22)13-8-5-9-14(10-13)19-15(20)11-18-16(21)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSRUEBQWRBFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














